5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid
Description
Historical Context and Development
The development of this compound can be traced within the broader historical context of isoxazole chemistry, which has evolved significantly since the mid-20th century. Isoxazole compounds were first reported in the scientific literature in 1966 when researchers discovered the photolysis properties of the isoxazole ring system. This early work established the foundation for understanding the unique electronic properties of isoxazoles, particularly their electron-rich nature with an oxygen atom positioned adjacent to the nitrogen atom in the five-membered heterocyclic ring.
The synthetic methodologies for preparing isoxazole derivatives have undergone considerable advancement over the decades. Historical synthetic approaches initially focused on 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes, as well as reactions of hydroxylamine with 1,3-diketones or derivatives of propiolic acid. These fundamental methods laid the groundwork for the more sophisticated synthetic strategies that would later enable the preparation of complex substituted isoxazoles like this compound.
The development of specific synthetic routes for methoxyphenyl-substituted isoxazole carboxylic acids gained momentum in the early 2000s, as researchers recognized the potential biological activities of these compounds. A notable example is found in the synthesis of related compounds such as 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, which was first synthesized using a mixture of 4-methoxybenzaldehyde oxime, ethyl acetoacetate, and chloramine-T trihydrate under controlled reaction conditions. This synthetic approach demonstrated the feasibility of preparing methoxyphenyl-substituted isoxazole carboxylic acids through multi-step processes involving oxime intermediates and subsequent cyclization reactions.
Classification within Heterocyclic Compounds
This compound belongs to the class of five-membered heterocyclic compounds known as isoxazoles, which are characterized by the presence of one oxygen atom and one nitrogen atom at adjacent positions within the ring structure. This compound represents a highly substituted isoxazole derivative, incorporating both aromatic and aliphatic substituents alongside a carboxylic acid functional group.
The fundamental structural characteristics of this compound can be systematically analyzed through its chemical identity parameters. The following table presents the comprehensive identification data for this compound:
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 91569-97-0 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| International Union of Pure and Applied Chemistry Name | 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid |
| Simplified Molecular Input Line Entry System | CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)OC |
| International Chemical Identifier | InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(17-13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) |
| International Chemical Identifier Key | KHOOMTRVPBUDMG-UHFFFAOYSA-N |
Within the broader classification of heterocyclic compounds, isoxazoles are distinguished as electron-rich azoles with unique reactivity patterns. The isoxazole ring system exhibits distinctive electronic properties due to the presence of both oxygen and nitrogen heteroatoms, which influence the compound's chemical behavior and potential interactions with biological targets. The electron distribution within the isoxazole ring is further modified by the presence of substituents, particularly the electron-donating methoxy group on the phenyl ring and the electron-withdrawing carboxylic acid group.
The crystal structure analysis of related compounds, such as 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, provides insights into the molecular geometry and intermolecular interactions characteristic of this class of compounds. In the crystal structure, the dihedral angle between the benzene and isoxazole rings is approximately 42.52 degrees, while the carboxylic acid group maintains a nearly coplanar orientation with the isoxazole ring, with a dihedral angle of only 5.3 degrees. These structural features contribute to the formation of inversion dimers linked by pairs of oxygen-hydrogen hydrogen bonds, generating specific ring patterns in the crystal lattice.
Significance in Isoxazole Chemistry Research
The significance of this compound in contemporary isoxazole chemistry research stems from its potential applications across multiple scientific disciplines and its role as a representative compound for understanding structure-activity relationships within the isoxazole family. Recent advances in isoxazole chemistry have highlighted the importance of these compounds in drug discovery, with demonstrated biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
The compound serves as an important model system for investigating the impact of specific substitution patterns on the biological and chemical properties of isoxazole derivatives. The presence of the 4-methoxyphenyl group at position 5 of the isoxazole ring introduces aromatic character and potential for hydrogen bonding interactions through the methoxy oxygen atom. This structural feature is particularly significant because methoxy substituents have been shown to influence solubility, stability, and bioactivity in heterocyclic compounds.
Research into isoxazole derivatives has revealed that structural modifications can dramatically affect pharmacological properties. For instance, studies on related compounds have demonstrated that electron-withdrawing groups such as chlorine and fluorine can enhance thermal stability, as evidenced by higher melting points for dichloro and chloro-fluoro derivatives. Conversely, methoxy groups may improve solubility in polar solvents but can reduce crystallinity compared to halogenated analogs.
The synthetic accessibility of this compound and related compounds has been enhanced through the development of advanced synthetic methodologies. Modern approaches include transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. These methodological advances have not only improved the efficiency of isoxazole synthesis but have also facilitated the design of more complex and bioactive derivatives.
The compound's significance is further emphasized by its potential role in multi-targeted therapeutic approaches and personalized medicine applications. The evolving role of isoxazoles in drug discovery underscores their continued importance in modern pharmaceutical research and their potential to address unmet medical needs. The structural features of this compound make it particularly suitable for investigating how specific substitution patterns influence biological activity and receptor interactions.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(17-13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOOMTRVPBUDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651198 | |
| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-97-0 | |
| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-Carboxylic Acid
The compound can be synthesized through various methods, primarily involving the reaction of 4-methoxybenzaldehyde with hydroxylamine derivatives under alkaline conditions. The following general steps outline the synthesis process:
- Formation of Oxime : Hydroxylamine hydrochloride reacts with 4-methoxybenzaldehyde to form an oxime.
- Cyclization : The oxime undergoes cyclization with methyl acrylate in the presence of catalysts such as copper sulfate and sodium chloride to yield the isoxazole derivative.
- Hydrolysis : The final step involves hydrolyzing the methyl ester to obtain the carboxylic acid form of the compound .
Immunosuppressive Activity
Research has indicated that derivatives of isoxazole compounds exhibit immunosuppressive properties. In vitro studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). This property makes it a candidate for developing immunomodulatory agents useful in treating autoimmune diseases .
Antiproliferative Effects
The compound has demonstrated antiproliferative effects against various cancer cell lines. Studies indicate that modifications in the structure of isoxazole compounds can lead to enhanced anti-cancer activity, potentially making this compound a lead for further drug development .
Drug Development
Given its immunosuppressive and antiproliferative properties, this compound is being explored for:
- Autoimmune Disorders : As an immunomodulator, it may be beneficial in managing conditions like rheumatoid arthritis or lupus.
- Cancer Therapy : Its ability to inhibit cell proliferation suggests potential applications in oncology, particularly for targeting specific cancer types.
Research Applications
The compound serves as a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. It can be utilized to create new derivatives with tailored biological activities, facilitating the discovery of novel therapeutic agents .
Case Studies and Findings
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic variations among analogs of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic Acid:
Physicochemical Properties
- pKa: The target compound’s carboxylic acid group has an estimated pKa of ~2.65 (predicted for analogs), making it more acidic than non-carboxylated isoxazoles .
- Solubility : The 4-methoxyphenyl substituent reduces water solubility compared to methoxymethyl analogs but improves compatibility with organic solvents .
Biological Activity
5-(4-Methoxyphenyl)-3-methylisoxazole-4-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered isoxazole ring, which is known for its biological activity. The structure can be represented as follows:
This structure is characterized by the presence of a methoxy group attached to a phenyl ring, which enhances its solubility and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been observed to:
- Inhibit Enzymes : The compound can bind to the active sites of specific enzymes, thereby modulating their activity. This inhibition can affect various metabolic pathways crucial for cellular functions.
- Regulate Immune Responses : Research indicates that isoxazole derivatives can influence immune system functions, including the proliferation of lymphocytes and production of cytokines like TNF-α .
1. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .
2. Antimicrobial Activity
Research has explored the antimicrobial properties of this compound, suggesting effectiveness against various pathogens. Its mechanism may involve disrupting microbial cell functions or inhibiting essential metabolic processes.
3. Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties by targeting specific pathways involved in cancer cell proliferation. It has been associated with inhibiting aurora kinases, which are critical in cell division .
Table 1: Summary of Biological Activities
Applications in Research
This compound serves as a valuable intermediate in:
- Pharmaceutical Development : It is utilized in synthesizing anti-inflammatory and analgesic drugs.
- Biochemical Research : The compound aids in studying enzyme inhibition and receptor interactions, contributing to understanding disease mechanisms.
- Material Science : Its unique properties are explored for creating novel materials, including polymers .
Preparation Methods
Reaction Conditions Summary Table
| Step | Reagents & Conditions | Temperature | Time | Yield/Remarks |
|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, NaOH, 4-methoxybenzaldehyde, trimethyl carbinol/water | 25–30°C | 1 hour | Complete conversion by TLC |
| Cyclization to ester | TSN (Cl) Na, CuSO4·5H2O, Cu powder, methyl acrylate, pH ~6 | Room temperature | Overnight | Purified by column chromatography |
| Hydrolysis to acid | KOH in water, reflux, acidify with HCl | Reflux (~100°C) | 3–4 hours | White solid product, 152 g from 350 g ester |
This method is versatile with variations allowed in solvents (methanol, ethanol, trimethyl carbinol, water mixtures) and alkalis (NaOH, KOH, sodium bicarbonate, triethylamine). Reaction temperatures range from -10 to 50°C for oxime formation and 20 to 100°C for hydrolysis, with reaction times from 1 to 16 hours in initial steps and 2 to 12 hours for hydrolysis.
Comparative Analysis of Preparation Methods
| Feature | Oxime Cyclization Route (CN102977044A) | Ethyl Acetoacetate Route (US20030139606A1) | Solvent-Free Cyclization (IUCr) |
|---|---|---|---|
| Starting Materials | 4-Methoxybenzaldehyde, hydroxylamine hydrochloride | Ethylacetoacetate, triethylorthoformate, hydroxylamine sulfate | Benzaldehyde oxime, ethyl acetoacetate, ZnCl2 |
| Key Intermediate | Oxime, methyl isoxazole ester | Ethyl ethoxymethyleneacetoacetic ester, ethyl isoxazole ester | Isoxazole ester |
| Catalysts | CuSO4·5H2O, copper powder | Sodium acetate, strong acid for hydrolysis | Zinc chloride |
| Reaction Medium | Mixed solvents (trimethyl carbinol/water) | Organic solvents, crystallization solvents | Solvent-free for cyclization, ethanol for recrystallization |
| Hydrolysis | KOH reflux, acidification | Strong acid hydrolysis | NaOH at room temperature, acidification |
| Purification | Column chromatography, filtration | Crystallization with toluene/acetic acid mixture | Recrystallization from hot ethanol |
| Scalability | Demonstrated on multi-gram scale | Suitable for large scale with impurity control | Laboratory scale reported |
| Yield and Purity | High purity after chromatography | High purity via crystallization | Moderate yield, purity dependent on recrystallization |
Research Findings and Notes
- The use of hydroxylamine hydrochloride freed under alkaline conditions is critical for efficient oxime formation and subsequent cyclization.
- Copper catalysts facilitate the cyclization step, promoting ring closure with methyl acrylate to form the isoxazole ester.
- Hydrolysis under reflux with potassium hydroxide effectively converts the ester to the carboxylic acid without significant side reactions.
- The crystallization step in alternative methods improves purity and removes isomeric impurities, essential for pharmaceutical-grade material.
- Solvent choice and reaction pH are crucial parameters influencing yield and product quality.
- The solvent-free cyclization method offers a greener alternative but may require optimization for substituted derivatives.
Q & A
Q. What statistical methods address variability in biological assay results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
